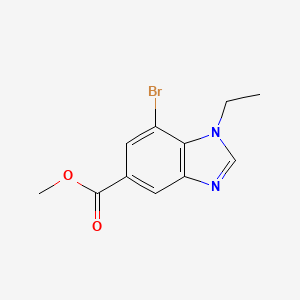
Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate
Übersicht
Beschreibung
“Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate” is a chemical compound with the CAS Number: 1423037-23-3. It has a molecular weight of 283.12 . The IUPAC name for this compound is methyl 7-bromo-1-ethyl-1H-benzo[d]imidazole-5-carboxylate .
Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 28 bonds. These include 17 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 1 double bond, and 10 aromatic bonds. The structure also includes 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aromatic ester, and 1 Imidazole .Wissenschaftliche Forschungsanwendungen
Synthesis of Anticancer and Immunomodulatory Agents
Compounds derived from the core structure of Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate have been explored for their potential anticancer and immunomodulatory activities. For instance, derivatives such as 2‐Substituted‐6‐bromo‐3‐methylthiazolo[3,2‐a]benzimidazole have shown significant inhibitors of LPS-stimulated NO generation from Raw murine macrophage 264.7 and have demonstrated strong cytotoxicity against colon and hepatocellular carcinoma cells (Abdel‐Aziz, Gamal-Eldeen, Hamdy, & Fakhr, 2009).
Development of CCR5 Antagonists
In the context of developing therapies for diseases, this compound serves as an intermediate in the synthesis of orally active CCR5 antagonists, which are important for treating conditions like HIV (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).
Exploration in Heterocyclic Chemistry
This compound is also instrumental in the synthesis of various heterocyclic compounds, which are crucial in pharmaceutical research for their potential biological activities. For instance, it has been used in the synthesis of triazoloquinolines, a class of compounds known for their diverse pharmacological properties (Pokhodylo & Obushak, 2019).
Antimicrobial Activity Studies
This compound derivatives have been explored for their antimicrobial activities, with some compounds showing promising results against various microbial strains (Bhagat, Deshmukh, & Kuberkar, 2012).
Crystal Structure Analysis
The compound and its derivatives are also subjects of crystallographic studies to understand their molecular structure and behavior, which is essential for designing drugs with specific biological activities (Li, Liu, Zhu, Chen, & Sun, 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 7-bromo-1-ethylbenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-3-14-6-13-9-5-7(11(15)16-2)4-8(12)10(9)14/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVADHESRDLHLAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C(=CC(=C2)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





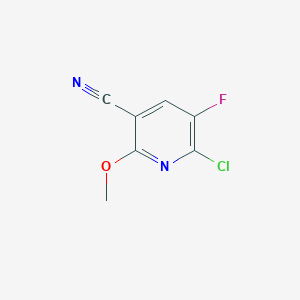
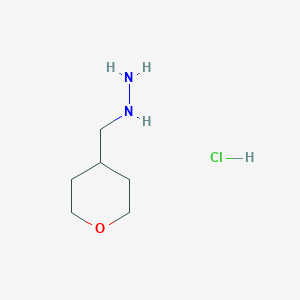
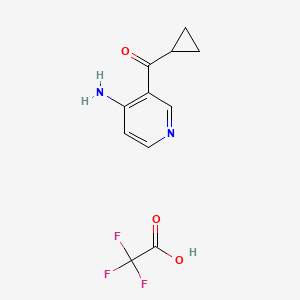

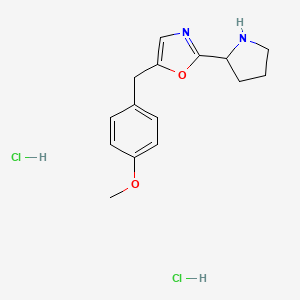


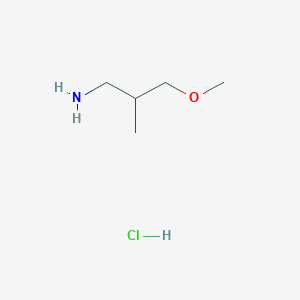

![4-[(Ethylsulfamoyl)amino]benzoic acid](/img/structure/B1431880.png)
![3-[(3,4-Difluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1431881.png)
